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A Comparative Guide to the Oxidizing Strength of Chloric, Bromic, and Iodic Acids

For researchers, scientists, and drug development professionals, understanding the relative

oxidizing strengths of halic acids—chloric acid (HClO₃), bromic acid (HBrO₃), and iodic acid

(HIO₃)—is crucial for various applications, from organic synthesis to analytical chemistry. This

guide provides an objective comparison of their oxidizing power, supported by electrochemical

data, and outlines the experimental protocols for such determinations.

Quantitative Comparison of Oxidizing Strength
The primary measure of a substance's oxidizing strength in aqueous solution is its standard

reduction potential (E°). A more positive standard reduction potential indicates a stronger

oxidizing agent, signifying a greater tendency to be reduced by accepting electrons. The

relevant half-reaction for comparing these halic acids is their reduction from the +5 oxidation

state to the elemental halogen (X₂).

Table 1: Standard Reduction Potentials of Halic Acids in Acidic Solution
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Half-Reaction Standard Reduction Potential (E°) (Volts)

2ClO₃⁻(aq) + 12H⁺(aq) + 10e⁻ → Cl₂(g) +

6H₂O(l)
+1.47 V

2BrO₃⁻(aq) + 12H⁺(aq) + 10e⁻ → Br₂(l) +

6H₂O(l)
+1.52 V

2IO₃⁻(aq) + 12H⁺(aq) + 10e⁻ → I₂(s) + 6H₂O(l) +1.20 V

Based on the standard reduction potentials, the comparative oxidizing strength of the halic

acids is:

Bromic Acid > Chloric Acid > Iodic Acid

This trend indicates that bromic acid is the strongest oxidizing agent, followed by chloric acid,

and then iodic acid.

Logical Relationship of Oxidizing Strengths
The following diagram illustrates the hierarchy of the oxidizing strengths of chloric acid, bromic

acid, and iodic acid based on their standard reduction potentials.

Comparative Oxidizing Strength

Bromic Acid (HBrO₃)
E° = +1.52 V

Chloric Acid (HClO₃)
E° = +1.47 V

Stronger Oxidizing Agent

Iodic Acid (HIO₃)
E° = +1.20 V

Stronger Oxidizing Agent
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Comparative oxidizing strength of halic acids.

Experimental Protocols
The determination and comparison of the oxidizing strengths of chloric, bromic, and iodic acids

can be achieved through several electrochemical and analytical techniques. Below are detailed

methodologies for key experimental approaches.

Potentiometric Titration
This method involves titrating a reducing agent with one of the halic acids and measuring the

potential of the solution as a function of the volume of titrant added. The equivalence point,

where the reaction is complete, is identified by a sharp change in potential.

Experimental Workflow:

Potentiometric Titration Workflow

Start

Setup

Prepare a standard solution of a reducing agent (e.g., FeSO₄).
Place it in a beaker with a magnetic stirrer.

Immerse a platinum indicator electrode and a reference electrode (e.g., Ag/AgCl).

Titration

Add the halic acid solution (e.g., HClO₃) incrementally from a burette.
Record the cell potential after each addition.

Endpoint Detection

Plot the cell potential versus the volume of titrant added.
Determine the equivalence point from the inflection point of the titration curve.

Comparison

Repeat the titration for the other halic acids (HBrO₃ and HIO₃).
Compare the potentials at the equivalence points.

End

Click to download full resolution via product page

Workflow for potentiometric titration.

Detailed Methodology:

Preparation of Solutions: Prepare standardized solutions of the reducing agent (e.g., 0.1 M

ferrous sulfate, FeSO₄) and the oxidizing agents (0.1 M chloric acid, 0.1 M bromic acid, and

0.1 M iodic acid).

Apparatus Setup: Assemble a potentiometric titration setup consisting of a beaker with a

magnetic stirrer, a burette, a potentiometer, a platinum indicator electrode, and a silver/silver
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chloride (Ag/AgCl) reference electrode.

Titration Procedure:

Pipette a known volume (e.g., 25.00 mL) of the ferrous sulfate solution into the beaker.

Immerse the electrodes in the solution and begin stirring.

Add the halic acid solution from the burette in small increments.

Record the potential reading from the potentiometer after each addition, allowing the

potential to stabilize.

Data Analysis:

Plot a graph of potential (in volts or millivolts) on the y-axis against the volume of titrant

added (in mL) on the x-axis.

The equivalence point is the point of maximum slope on the titration curve. This can be

determined more accurately by plotting the first or second derivative of the titration curve.

Comparison: Repeat the experiment for each of the three halic acids. A higher potential at

the equivalence point indicates a stronger oxidizing agent.

Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of

species in solution. It provides information about the reduction potentials and the kinetics of the

electron transfer reactions.

Experimental Workflow:

Cyclic Voltammetry Workflow

Start

Cell Preparation

Prepare a solution of the halic acid in a suitable electrolyte (e.g., H₂SO₄).
Assemble a three-electrode cell: working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire).

Obtain Voltammogram

Scan the potential of the working electrode linearly with time between defined limits.
Record the resulting current.

Peak Analysis

Identify the cathodic peak potential (Epc) corresponding to the reduction of the halate ion.

Comparison

Repeat the experiment for the other halic acids under identical conditions.
Compare the cathodic peak potentials.

End
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Workflow for cyclic voltammetry.

Detailed Methodology:

Solution Preparation: Prepare dilute solutions (e.g., 1-10 mM) of each halic acid in a

supporting electrolyte (e.g., 0.5 M H₂SO₄) to ensure conductivity.

Electrochemical Cell Setup: Use a three-electrode electrochemical cell. The working

electrode can be a glassy carbon or platinum electrode, the reference electrode a Ag/AgCl or

saturated calomel electrode (SCE), and the counter electrode a platinum wire.

Cyclic Voltammetry Measurement:

Place the prepared solution in the electrochemical cell and immerse the electrodes.

Use a potentiostat to apply a potential sweep to the working electrode. A typical scan

might range from an initial potential where no reaction occurs to a potential sufficiently

negative to cause the reduction of the halate ion, and then back to the initial potential.

Record the current response as a function of the applied potential to obtain a cyclic

voltammogram.

Data Analysis:

Identify the cathodic peak potential (Epc) from the voltammogram, which corresponds to

the reduction of the halate ion.

Comparison: Perform cyclic voltammetry for each halic acid under the same experimental

conditions (concentration, solvent, electrolyte, scan rate, and electrodes). A more positive

cathodic peak potential indicates that the species is easier to reduce and is therefore a

stronger oxidizing agent.

To cite this document: BenchChem. [comparative oxidizing strength of chloric acid, bromic
acid, and iodic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212943#comparative-oxidizing-strength-of-chloric-
acid-bromic-acid-and-iodic-acid]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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